molecular formula C22H23N7O2 B13845181 6-[(5R)-5-benzamidocyclohex-1-en-1-yl]-3-[(1-methyl-1H-pyrazol-4-yl)amino]pyrazine-2-carboxamide

6-[(5R)-5-benzamidocyclohex-1-en-1-yl]-3-[(1-methyl-1H-pyrazol-4-yl)amino]pyrazine-2-carboxamide

Cat. No.: B13845181
M. Wt: 417.5 g/mol
InChI Key: HGABYPLXBWLABT-MRXNPFEDSA-N
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Description

A-745 is a selective and potent inhibitor of hematopoietic progenitor kinase 1 (HPK1). It demonstrates excellent cellular selectivity within pharmacologically relevant concentrations in unbiased cellular kinase-binding assays. A-745 has shown in vitro immune cell activation phenotypes reminiscent of HPK1-deficient and HPK1-kinase-dead T cells, including augmented proliferation and cytokine production .

Preparation Methods

The synthesis of A-745 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The general synthetic route includes:

Chemical Reactions Analysis

A-745 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

A-745 exerts its effects by selectively inhibiting HPK1, a kinase involved in the regulation of immune cell activation and cytokine production. By binding to HPK1, A-745 prevents its activation and subsequent signaling pathways, leading to enhanced immune cell proliferation and cytokine production .

Comparison with Similar Compounds

A-745 is unique in its high selectivity and potency as an HPK1 inhibitor. Similar compounds include:

These compounds share similar mechanisms of action but differ in their selectivity, potency, and specific applications in research and therapy.

Properties

Molecular Formula

C22H23N7O2

Molecular Weight

417.5 g/mol

IUPAC Name

6-[(5R)-5-benzamidocyclohexen-1-yl]-3-[(1-methylpyrazol-4-yl)amino]pyrazine-2-carboxamide

InChI

InChI=1S/C22H23N7O2/c1-29-13-17(11-25-29)26-21-19(20(23)30)28-18(12-24-21)15-8-5-9-16(10-15)27-22(31)14-6-3-2-4-7-14/h2-4,6-8,11-13,16H,5,9-10H2,1H3,(H2,23,30)(H,24,26)(H,27,31)/t16-/m1/s1

InChI Key

HGABYPLXBWLABT-MRXNPFEDSA-N

Isomeric SMILES

CN1C=C(C=N1)NC2=NC=C(N=C2C(=O)N)C3=CCC[C@H](C3)NC(=O)C4=CC=CC=C4

Canonical SMILES

CN1C=C(C=N1)NC2=NC=C(N=C2C(=O)N)C3=CCCC(C3)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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